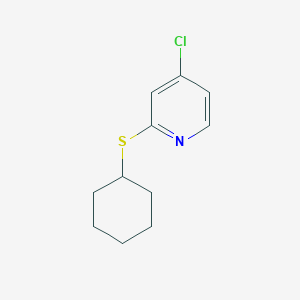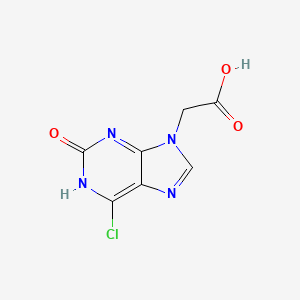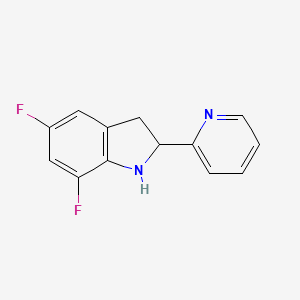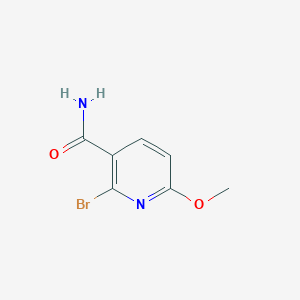
6,8-Dichloro-2-methylquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-2-methylquinolin-3-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-methylquinolin-3-ol typically involves the chlorination of 2-methylquinolin-3-ol. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Nitration: of 2-methylquinoline to introduce nitro groups.
Reduction: of nitro groups to amines.
Chlorination: using thionyl chloride or phosphorus pentachloride.
Hydrolysis: to introduce the hydroxyl group at position 3.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
6,8-Dichloro-2-methylquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the synthesis of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-2-methylquinolin-3-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the type of organism being studied.
Comparaison Avec Des Composés Similaires
2-Methyl-8-quinolinol: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
6-Chloro-2-methylquinolin-3-ol: Contains only one chlorine atom, leading to different reactivity and biological activity.
8-Chloro-2-methylquinolin-3-ol: Similar to 6,8-Dichloro-2-methylquinolin-3-ol but with only one chlorine atom at position 8.
Uniqueness: this compound is unique due to the presence of two chlorine atoms at positions 6 and 8, which significantly influence its chemical reactivity and biological activity. This dual chlorination enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.
Propriétés
Numéro CAS |
59869-03-3 |
|---|---|
Formule moléculaire |
C10H7Cl2NO |
Poids moléculaire |
228.07 g/mol |
Nom IUPAC |
6,8-dichloro-2-methylquinolin-3-ol |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-9(14)3-6-2-7(11)4-8(12)10(6)13-5/h2-4,14H,1H3 |
Clé InChI |
XEBCKCPVOLDPRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2C=C1O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)


![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)

![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

![tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)
